1,2-Dioleoyl-sn-glycerol

Catalog No.
S632246
CAS No.
24529-88-2
M.F
C39H72O5
M. Wt
621 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-sn-glycerol

CAS Number

24529-88-2

Product Name

1,2-Dioleoyl-sn-glycerol

IUPAC Name

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1

InChI Key

AFSHUZFNMVJNKX-LLWMBOQKSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(+--)-1,2-diolein, (+--)-1,2-dioleoylglycerol, 1,2-diolein, 1,2-dioleoyl-dl-glycerol, 1,2-dioleoyl-rac-glycerol, 1,2-dioleoylglycerol, 1,2-glyceryl dioleate, 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester, 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, 9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol, 9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, di-oleoylglycerol, diolein, dioleoylglycerol, glycerol dioleate, glyceryl 1,2-dioleate, oleic acid diglyceride, olein, 1,2-di-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

-DOG as an Analog of Diacylglycerol (DAG)

1,2-DOG is an analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling pathways. DAG activates protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and proliferation [].

While 1,2-DOG does not activate PKC as effectively as DAG, it serves as a valuable research tool due to its stability and water solubility, which allow for easier manipulation in experiments compared to naturally occurring DAG molecules [, ].

-DOG in Sperm Function Research

Studies have investigated the role of 1,2-DOG in sperm function. It has been shown to induce the acrosome reaction, a crucial step in fertilization where the sperm's acrosome releases enzymes that help it penetrate the egg's protective layer []. This finding suggests that 1,2-DOG may be useful in understanding and potentially treating sperm motility issues and infertility.

-DOG in Other Research Areas

Beyond its applications in studying PKC and sperm function, 1,2-DOG has been employed in various other research areas, including:

  • Investigating membrane structure and function due to its ability to interact with and modify lipid bilayers, which are the main components of cell membranes [].
  • Studying the effects of lipid modifications on protein function and interactions by incorporating 1,2-DOG into artificial membranes [].
  • DOG is a synthetic analog of diacylglycerol (DAG), a naturally occurring second messenger in cells [].
  • It consists of a glycerol backbone (sn-glycerol) with two oleoyl fatty acid chains attached at the first and second positions (1,2-diacyl) [, ].
  • DOG serves as a research tool to mimic the cellular effects of DAG, particularly in protein kinase C (PKC) activation [].

Molecular Structure Analysis

  • DOG has a three-carbon glycerol backbone with a hydroxyl group on each carbon. The "sn" designation refers to the stereochemistry, indicating the specific arrangement of these groups [].
  • Two oleoyl chains, each with 18 carbons and a single cis-double bond (9Z), are esterified to the first and second hydroxyl groups of the glycerol [].
  • The presence of the cis-double bonds introduces kinks in the fatty acid chains, contributing to the molecule's shape and interactions with other molecules [].

Chemical Reactions Analysis

Synthesis:

DOG can be synthesized through various methods, including acylation of glycerol with oleoyl chloride [].

Balanced Chemical Equation:

CH2-OH + 2 CH3(CH2)7CH=CH(CH2)7COOH + 2 R-COCI -> CH(O-C17H33)2-OH + 2 HCl (R = activating group)(Glycerol) (Oleoyl chloride) (DOG) (Hydrochloric acid)

Other Reactions:

DOG can undergo hydrolysis by lipases, enzymes that break down fats, into glycerol and oleic acid [].


Physical And Chemical Properties Analysis

  • Melting point: No specific data available, but similar diacylglycerols typically have melting points around room temperature [].
  • Boiling point: Decomposes before boiling due to the presence of ester bonds [].
  • Solubility: Soluble in organic solvents like chloroform and methanol, but insoluble in water due to the hydrophobic fatty acid chains [].
  • Stability: Relatively stable under neutral conditions. May undergo hydrolysis in acidic or basic environments [].

DOG mimics the function of DAG, a second messenger involved in various cellular processes. DAG activates protein kinase C (PKC), an enzyme that phosphorylates other proteins, leading to changes in cell behavior, such as proliferation, differentiation, and secretion [].

  • Limited data available: Specific safety information on DOG is limited. However, as a synthetic analog of a natural product, it is likely to have similar toxicity as other diacylglycerols.
  • General precautions for organic compounds: Handle with gloves and proper ventilation due to the potential for skin irritation and flammability of organic solvents used for handling DOG [].

Physical Description

Solid

XLogP3

14.3

Appearance

Assay:≥95%A solution in acetonitrile

UNII

0B6KAM5VNK

Wikipedia

(S)-glyceryl 1,2-dioleate

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Modify: 2023-08-15

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